REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.S(Cl)([Cl:15])=O>O>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1F)F
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirbar
|
Type
|
TEMPERATURE
|
Details
|
heated on a water bath
|
Type
|
DISSOLUTION
|
Details
|
At about 58°-60° C. the solid dissolved with evolution of gas and formation of foam
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
DISSOLUTION
|
Details
|
dissolved - about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It was then heated in a boiling water bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=O)Cl)C=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |